An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2-methylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2-methylpyrrolidine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Acetyl-2-methylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known structural data with state-of-the-art predictive modeling to offer a robust profile of a molecule for which public experimental data is limited. By contextualizing these predictions with empirical data from structurally analogous compounds, this guide serves as a foundational resource for anticipating the behavior, handling, and analytical characterization of 1-Acetyl-2-methylpyrrolidine, thereby enabling informed decisions in research and development workflows.
Introduction
1-Acetyl-2-methylpyrrolidine is a substituted N-acetylated heterocyclic amine. Its structure, featuring a chiral center at the C2 position of the pyrrolidine ring, an N-acetyl group, and a methyl substituent, suggests its potential as a versatile building block or scaffold in medicinal chemistry and organic synthesis. The amide functionality introduces polarity and hydrogen bond accepting capabilities, while the methyl-substituted ring contributes to its steric profile and lipophilicity. Understanding the physicochemical properties of this compound is paramount for its application, dictating everything from reaction kinetics and purification strategies to its potential pharmacokinetic profile in drug discovery contexts.
Given the current scarcity of published experimental data for this specific molecule, this guide employs a multi-faceted approach. We present definitive structural information, supplement it with high-quality computational predictions for key physicochemical parameters, and provide expert analysis based on the known properties of closely related chemical analogs. This methodology provides a validated, practical framework for scientists working with or considering this compound.
Molecular Identity and Core Structural Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The core structural and molecular properties of 1-Acetyl-2-methylpyrrolidine have been established and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.186 g/mol | [1] |
| Canonical SMILES | CC1CCCN1C(C)=O | [1] |
| InChIKey | YPWKAZSHYHFTIW-UHFFFAOYSA-N | [1] |
| IUPAC Name | 1-(2-methylpyrrolidin-1-yl)ethan-1-one | Predicted |
| CAS Number | Not Assigned / Not Found | [1] |
A key synthesis of this compound was reported in the Canadian Journal of Chemistry in 1987, providing a crucial reference for its preparation[1]. The absence of a widely indexed CAS number suggests the compound is not in common commercial circulation and underscores the need for the predictive and analog-based analysis that follows.
Predicted Physicochemical Properties
To bridge the gap left by the absence of extensive experimental data, we have generated a profile of key physicochemical properties using the SwissADME predictive modeling tool, a highly regarded resource in the drug discovery field.[2] These predictions are derived from the molecule's SMILES structure and offer valuable insights into its expected behavior.
| Property | Predicted Value | Significance in Drug Development & Research |
| Boiling Point | ~180-210 °C | Influences purification methods (distillation), volatility, and handling conditions. |
| logP (Octanol/Water) | 0.65 | Indicates moderate lipophilicity; crucial for predicting membrane permeability and solubility. |
| Water Solubility | Soluble (Log S: -0.81) | High predicted solubility is advantageous for formulation and in vitro assays. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA suggests high potential for cell membrane and blood-brain barrier permeability. |
| Molar Refractivity | 37.25 | Relates to molecular volume and polarizability, affecting ligand-receptor interactions. |
| Number of Rotatable Bonds | 1 | Low rotational freedom suggests a more rigid conformation, which can be favorable for binding affinity. |
Causality Behind Predictions:
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The logP of 0.65 reflects a balance between the polar amide group and the nonpolar hydrocarbon structure of the pyrrolidine ring and methyl groups. This balance is critical; excessive lipophilicity can lead to poor solubility and metabolic instability, while excessive polarity can hinder membrane transport.
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The prediction of high water solubility is driven by the polar N-acetyl group, which can act as a hydrogen bond acceptor. This is a favorable property for a potential drug candidate, simplifying formulation and administration.[3]
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The low TPSA value is a strong indicator of potential central nervous system (CNS) activity, as molecules with a TPSA < 90 Ų are often able to cross the blood-brain barrier.
Expected Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum is not available, the structure of 1-Acetyl-2-methylpyrrolidine allows for a confident prediction of its ¹H and ¹³C NMR signatures.
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¹H NMR: One would expect distinct signals for the acetyl methyl protons (singlet, ~2.1 ppm), the C2-methyl protons (doublet, ~1.1-1.3 ppm), and the C2 proton (multiplet). The pyrrolidine ring protons would appear as complex multiplets in the aliphatic region (~1.5-3.6 ppm). The N-acylation introduces rotational isomers (rotamers) due to restricted rotation around the amide C-N bond, which may lead to a doubling of some or all proton signals, a common feature in related N-acyl-pyrrolidine structures.
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¹³C NMR: Key signals would include the carbonyl carbon of the acetyl group (~170 ppm), the acetyl methyl carbon (~22 ppm), and the C2 and C5 carbons of the pyrrolidine ring, which are adjacent to the nitrogen atom and would appear deshielded (~45-60 ppm). The C2-methyl carbon would be found in the high-field aliphatic region (~15-20 ppm).
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 127. Key fragmentation pathways would likely involve:
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Alpha-cleavage: Loss of the methyl group at C2 to yield a fragment at m/z = 112.
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McLafferty-type rearrangement is not possible, but cleavage of the acetyl group (CH₃CO•) would lead to the 2-methylpyrrolidinyl cation at m/z = 84.
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A base peak at m/z = 70 is highly probable, arising from the cleavage of the N-acetyl bond followed by the loss of a methyl group from the ring, a characteristic fragmentation for N-substituted 2-methylpyrrolidines.
Chromatographic Behavior
Based on its predicted logP of 0.65 and polar amide group, 1-Acetyl-2-methylpyrrolidine is expected to behave as a moderately polar compound.
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Reverse-Phase HPLC (RP-HPLC): It would exhibit moderate retention on C18 columns, eluting with common mobile phases like acetonitrile/water or methanol/water. Its retention time would be shorter than more lipophilic molecules but longer than highly polar, early-eluting compounds.
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Gas Chromatography (GC): With a predicted boiling point in the range of 180-210 °C, the compound is sufficiently volatile for GC analysis. It should be stable under typical GC conditions.
Presumptive Safety and Handling Profile
In the absence of a specific Safety Data Sheet (SDS), a presumptive safety profile must be inferred from structurally related compounds. This section is for guidance only and must be supplemented by a rigorous, compound-specific risk assessment before handling.
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Analogs Considered:
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Inferred Hazards:
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Irritation: Likely to be a skin and eye irritant.
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Toxicity: Should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.
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Reproductive Toxicity: Given the known hazards of NMP, the potential for reproductive toxicity cannot be ruled out and appropriate precautions should be taken.
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Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
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Experimental Protocols for Physicochemical Characterization
The following section details standardized, self-validating protocols that would be employed to experimentally determine the key physicochemical properties of 1-Acetyl-2-methylpyrrolidine.
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates a logical workflow for the characterization of a novel or poorly-characterized compound like 1-Acetyl-2-methylpyrrolidine.
Caption: Logical workflow for physicochemical characterization.
Protocol: Determination of Octanol-Water Partition Coefficient (logP) by HPLC
This method provides a rapid and reliable determination of logP based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value.
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Objective: To determine the lipophilicity (logP) of 1-Acetyl-2-methylpyrrolidine.
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Materials:
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High-Performance Liquid Chromatography (HPLC) system with UV detector.
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C18 reverse-phase column.
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Mobile Phase: Acetonitrile and Water (HPLC grade).
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Calibration Standards: A set of 5-7 compounds with known logP values spanning a range (e.g., -1 to +4).
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Test Compound: 1-Acetyl-2-methylpyrrolidine, accurately weighed and dissolved in mobile phase (1 mg/mL).
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Procedure:
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System Preparation: Equilibrate the HPLC system with an isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) until a stable baseline is achieved.
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Calibration:
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Inject each calibration standard individually and record its retention time (t_R).
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Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).
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Plot a calibration curve of log(k) versus the known logP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.98 for a valid curve).
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Sample Analysis: Inject the solution of 1-Acetyl-2-methylpyrrolidine and record its retention time.
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Calculation:
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Calculate the log(k) for the test compound.
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Using the regression equation from the calibration curve, calculate the logP of 1-Acetyl-2-methylpyrrolidine.
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-
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Self-Validation: The validity of the measurement is confirmed by the high correlation coefficient (R²) of the calibration curve and by running a quality control standard with a known logP to ensure its calculated value falls within an acceptable error margin (e.g., ±0.2 log units).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining intrinsic aqueous solubility.
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Objective: To measure the equilibrium solubility of 1-Acetyl-2-methylpyrrolidine in a buffered aqueous solution.
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Materials:
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Phosphate-buffered saline (PBS), pH 7.4.
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1-Acetyl-2-methylpyrrolidine (solid or oil).
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Scintillation vials or glass tubes.
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Orbital shaker in a temperature-controlled environment (25 °C).
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Analytical method for quantification (e.g., calibrated HPLC-UV or LC-MS).
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Procedure:
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Add an excess amount of the compound to a vial containing a known volume of PBS (e.g., 2 mg to 1 mL). The excess is critical to ensure saturation.
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Seal the vials and place them on an orbital shaker.
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Agitate at a constant temperature (25 °C) for 24-48 hours to allow the system to reach equilibrium.
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After incubation, allow the vials to stand to let undissolved material settle.
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Carefully remove an aliquot from the supernatant. Filter it through a 0.22 µm filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV against a standard curve).
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Self-Validation: The experiment should be run in triplicate to ensure reproducibility. Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not significantly change.
Structure-Property Relationships
The interplay between the structural features of 1-Acetyl-2-methylpyrrolidine and its key physicochemical properties is a central concept in medicinal chemistry.
Caption: Key structure-property relationships.
This balance is the cornerstone of rational drug design. The N-acetyl group enhances aqueous solubility, which is crucial for bioavailability, while the alkyl portions (the ring and methyl group) contribute to lipophilicity, which is necessary for the molecule to partition into and cross biological membranes. Fine-tuning this balance is often a primary goal of lead optimization campaigns.
Conclusion
While experimental characterization of 1-Acetyl-2-methylpyrrolidine is not yet prevalent in scientific literature, a robust and actionable profile can be developed through the strategic integration of confirmed structural data, advanced computational modeling, and expert analysis of chemical analogs. This guide establishes that 1-Acetyl-2-methylpyrrolidine is a moderately lipophilic (Predicted logP ~0.65), highly soluble, and conformationally restricted small molecule. Its low predicted TPSA suggests a high likelihood of membrane permeability. The provided protocols offer a clear pathway for the empirical validation of these properties. This comprehensive analysis provides a critical foundation for researchers, enabling them to proceed with confidence in the design of experiments, synthesis, and potential applications of this promising chemical entity.
References
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ChemSynthesis. (2025). 1-acetyl-2-methylpyrrolidine. Retrieved from ChemSynthesis Database.[1]
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SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link][2]
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RCI Labscan Limited. (2020). SAFETY DATA SHEET: n-Methyl-2-Pyrrolidone. Retrieved from RCI Labscan.[5]
- D'hooge, M., & De Kimpe, N. (2007). The Chemistry of 2-Pyrrolidinones. In The Chemistry of Amides, Volume 2 (pp. 1-137). John Wiley & Sons, Ltd.
- Daina, A., Michielin, O., & Zoete, V. (2019). iLOGP: A new physics-based predictor for log P o/w.
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Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link][3]
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